

# In-Depth Technical Guide to Menin-MLL Inhibitor Binding Affinity and Kinetics

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor-25*

Cat. No.: *B12381092*

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## Executive Summary

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. Disrupting this protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding affinity and kinetics of well-characterized Menin-MLL inhibitors.

It is important to note that "**Menin-MLL inhibitor-25**" does not correspond to a publicly documented or standard nomenclature for a specific compound. Therefore, this guide focuses on seminal and potent inhibitors from the "MI" (Menin-Inhibitor) series and other well-studied molecules, providing a foundational understanding of their biochemical and biophysical properties.

## Data Presentation: Binding Affinity and Kinetics

The following tables summarize the quantitative data for key Menin-MLL inhibitors, facilitating a clear comparison of their binding affinities and kinetic profiles.

**Table 1: Binding Affinity of Selected Menin-MLL Inhibitors**

Inhibitor	Target	Assay Type	Parameter	Value (nM)	Citation(s)
MI-2	Menin-MBM1	FP	IC50	446	[1][2]
Menin	ITC	Kd	158	[1][2]	
MI-2-2	Menin-MBM1	FP	IC50	46	[1][3][4]
Menin-MLL4-43	FP	IC50	520	[1][4]	
Menin	ITC	Kd	22	[1][5][6]	
MI-463	Menin-MLL4-43	FP	IC50	32	[7]
MI-503	Menin-MBM1	FP	IC50	~15	[7]
Menin-MLL4-43	FP	IC50	33	[7]	
Menin	BLI	Kd	24	[7]	
Menin	ProbeChem	Kd	9.3	[8]	
MI-1481	Menin-MLL4-43	FP	IC50	3.6	[7][9]
Menin	BLI	Kd	9	[7]	
MIV-6R	Menin-MBM1	FP	IC50	56	[10]
Menin	ITC	Kd	85	[10]	

MBM1: Menin Binding Motif 1 of MLL MLL4-43: A longer fragment of MLL containing both MBM1 and MBM2  
FP: Fluorescence Polarization ITC: Isothermal Titration Calorimetry BLI: Bio-Layer Interferometry

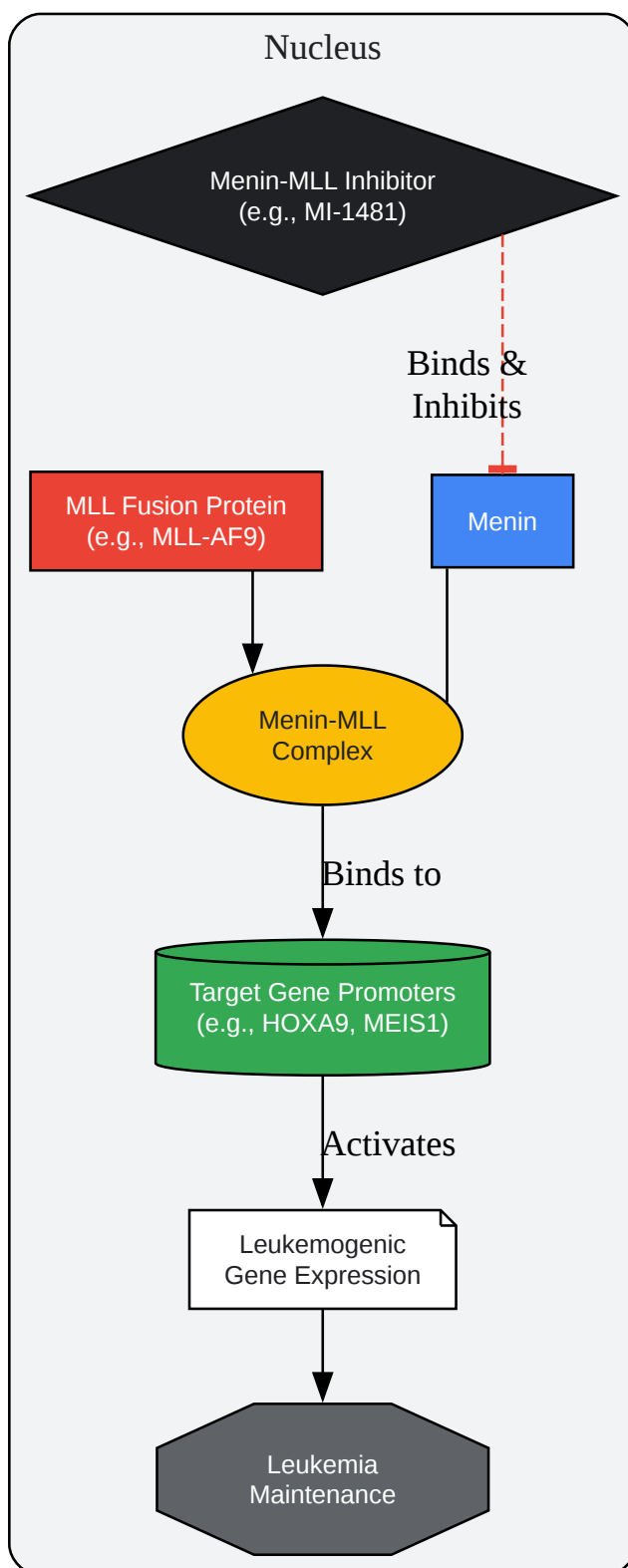
**Table 2: Kinetic Parameters of Menin-MLL Inhibitors**

Inhibitor	Assay Type	$k_{on}$ ( $M^{-1}s^{-1}$ )	$k_{off}$ ( $s^{-1}$ )	Residence Time ( $1/k_{off}$ )	Citation(s)
MI-503	BLI	Similar to MI-1481	Faster than MI-1481	Shorter than MI-1481	[7]
MI-1481	BLI	Similar to MI-503	Slower than MI-503	Longer than MI-503	[7]

Note: The source material for MI-503 and MI-1481 kinetics provides a comparative description rather than absolute numerical values for  $k_{on}$  and  $k_{off}$ . The slower dissociation rate ( $k_{off}$ ) of MI-1481 is a key contributor to its improved binding affinity compared to MI-503.[7]

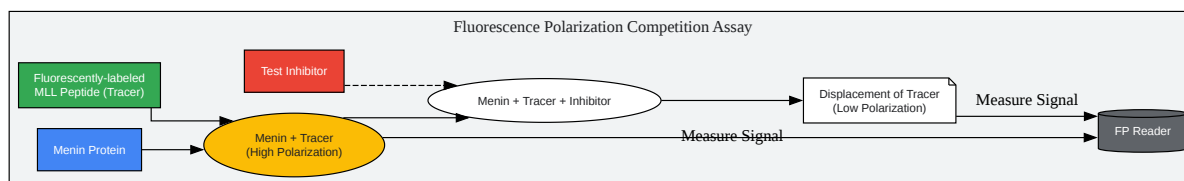
## Signaling Pathway and Experimental Workflows

Visual representations of the core signaling pathway and common experimental methodologies provide a clear conceptual framework for understanding the mechanism of action and evaluation of Menin-MLL inhibitors.



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Menin-MLL oncogenic signaling pathway and point of inhibition.



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